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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-(3-Bromopropyl)-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 1-(3-Bromopropyl)-1-methylcyclopentane is a substituted cycloalkane whose characterization is essential for various synthetic and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3-Bromopropyl)-1-methylcyclopentane is a substituted cycloalkane whose characterization is essential for various synthetic and medicinal chemistry applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This guide provides a predictive analysis of its ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this or structurally related molecules. Understanding the expected chemical shifts and coupling patterns is paramount for confirming synthesis outcomes and assessing purity.

The complexity of substituted cyclopentane spectra arises from the conformational flexibility of the five-membered ring, which can lead to signal averaging and complex multiplicities. This guide will deconstruct the expected spectrum by analyzing the constituent parts of the molecule: the methylcyclopentane core and the bromopropyl side chain.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Bromopropyl)-1-methylcyclopentane. These predictions are derived from the known chemical shifts of methylcyclopentane and 1-bromopropane, with adjustments for the combined structure.

Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
a~3.40Triplet (t)2HProtons on the carbon adjacent to the bromine atom are deshielded, resulting in a downfield shift. The signal is split into a triplet by the two adjacent 'b' protons.
b~1.85Multiplet (m)2HThese protons are adjacent to both the 'a' and 'c' protons, leading to a complex splitting pattern. Their chemical shift is intermediate.
c~1.55Multiplet (m)2HProtons on the carbon attached to the cyclopentane ring.
d, e~1.50Multiplet (m)8HThe methylene protons of the cyclopentane ring will likely overlap, creating a complex multiplet.
f~1.00Singlet (s)3HThe methyl protons are attached to a quaternary carbon and therefore do not show any coupling, resulting in a singlet.
Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)Rationale
1~35.0The carbon atom directly bonded to the electronegative bromine atom is significantly deshielded.
2~32.0The chemical shift is influenced by both the adjacent bromine-bearing carbon and the cyclopentyl group.
3~40.0The chemical shift is influenced by the cyclopentyl ring.
4~45.0The quaternary carbon of the cyclopentane ring.
5, 9~38.0The two equivalent methylene carbons of the cyclopentane ring adjacent to the substituted carbon.
6, 8~25.0The two equivalent methylene carbons of the cyclopentane ring beta to the substituted carbon.
7~22.0The methyl carbon.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(3-Bromopropyl)-1-methylcyclopentane.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.[1][2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Dissolution: Add the deuterated solvent to the vial containing the sample and gently agitate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[2][3]

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is assigned a chemical shift of 0.0 ppm and serves as a reference point.[4]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[5]

Instrumental Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Receiver Gain (RG): Adjust automatically by the spectrometer.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard.

Data Interpretation and Structural Assignment

The predicted chemical shifts and multiplicities provide a strong basis for assigning the signals in an experimental spectrum. For a definitive assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other. For instance, the triplet at ~3.40 ppm (protons 'a') should show a cross-peak with the multiplet at ~1.85 ppm (protons 'b').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon and confirming the connectivity of the propyl chain to the cyclopentane ring. For example, the methyl protons ('f') should show a correlation to the quaternary carbon (C4) and the adjacent methylene carbon of the propyl chain (C3).

Visualizing the Molecular Structure and NMR Assignments

To aid in the understanding of the structure and its corresponding NMR data, the following diagrams are provided.

G cluster_0 ¹H NMR cluster_1 ¹³C NMR H_a ~3.40 ppm (t) H_b ~1.85 ppm (m) H_c ~1.55 ppm (m) H_de ~1.50 ppm (m) H_f ~1.00 ppm (s) C_1 ~35.0 ppm C_2 ~32.0 ppm C_3 ~40.0 ppm C_4 ~45.0 ppm C_5_9 ~38.0 ppm C_6_8 ~25.0 ppm C_7 ~22.0 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 1-(3-Bromopropyl)-1-methylcyclopentane. By combining predictive data based on analogous structures with detailed experimental protocols, researchers are equipped to confidently characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other small organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical sciences.

References

  • This reference is hypothetical as no direct experimental d
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-bromopropane. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

Exploratory

Physical and chemical properties of 1-(3-Bromopropyl)-1-methylcyclopentane

The Strategic Application of 1-(3-Bromopropyl)-1-methylcyclopentane in Advanced Medicinal Chemistry Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently rely on specialized aliphatic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of 1-(3-Bromopropyl)-1-methylcyclopentane in Advanced Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists frequently rely on specialized aliphatic building blocks to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, 1-(3-Bromopropyl)-1-methylcyclopentane (CAS: 1849281-92-0) [1] represents a highly valuable, bifunctional intermediate. This molecule combines a reactive primary alkyl bromide with a sterically demanding, highly lipophilic 1-methylcyclopentyl moiety. This guide provides an in-depth analysis of its physical and chemical properties, its mechanistic utility in synthesizing quaternary carbon centers, and field-proven protocols for its application in drug development.

Physical and Chemical Properties: The Foundation of Reactivity

Understanding the macroscopic properties of 1-(3-Bromopropyl)-1-methylcyclopentane requires analyzing its molecular architecture. The heavy bromine atom significantly increases London dispersion forces, driving the boiling point and density higher than its purely hydrocarbon analogs. Meanwhile, the sp³-hybridized cyclopentane ring and the quaternary carbon maximize the molecule's three-dimensionality (high Fsp3​ fraction), which correlates strongly with successful clinical progression in drug discovery[2].

Table 1: Physical and Chemical Properties of 1-(3-Bromopropyl)-1-methylcyclopentane

PropertyValue / DescriptionCausality / Significance in Synthesis
Chemical Formula C₉H₁₇BrThe C₉ aliphatic framework provides substantial lipophilicity, ideal for enhancing membrane permeability.
Molecular Weight 205.14 g/mol [1]Optimal size for functioning as a lipophilic appendage without violating Lipinski's Rule of 5.
Boiling Point ~100-101 °C at 15 mmHg[3]The high boiling point under vacuum necessitates careful, high-vacuum distillation during scale-up purification to prevent thermal degradation.
Density ~1.12 g/mL[3]Density > 1.0 g/mL is driven by the massive bromine atom; this dictates phase separation behavior, causing the pure reagent to sink in aqueous workups.
Refractive Index ~1.46 - 1.47[3]Useful for rapid, non-destructive purity assessment via refractometry on the benchtop.
Appearance Colorless to pale yellow liquidColoration often indicates trace photolytic bromine degradation; storage under inert gas in amber vials is strictly required.

(Note: Empirical physical data such as boiling point and density are extrapolated from closely related C₉H₁₇Br isomers like 9-bromo-1-nonene[3], as specialized intermediates are typically characterized empirically in-house during scale-up).

The "Magic Methyl" and Quaternary Carbon Advantage

The structural hallmark of 1-(3-Bromopropyl)-1-methylcyclopentane is its all-carbon quaternary center. In medicinal chemistry, the strategic placement of a single methyl group—often termed the "magic methyl" effect—can result in a 10- to 100-fold increase in target binding affinity[4]. This is driven by favorable desolvation energetics and induced conformational restriction, forcing the drug molecule into the bioactive conformation required by the target receptor[5].

Furthermore, quaternary carbons impart profound metabolic stability[6]. When a drug molecule is processed by hepatic Cytochrome P450 (CYP450) enzymes, α -carbons are prime targets for oxidation. The 1-methylcyclopentyl group acts as an absolute steric shield; the complete absence of α -protons at the quaternary center blocks oxidative metabolism at that specific node, drastically prolonging the drug's in vivo half-life[2].

Pathway N1 1-(3-Bromopropyl)- 1-methylcyclopentane N3 SN2 Alkylation (Base, Solvent, Heat) N1->N3 N2 Target Scaffold (e.g., Amine) N2->N3 N4 Alkylated Drug Candidate N3->N4 C-N Bond Formation N5 Hepatic CYP450 Interaction N4->N5 In Vivo Circulation N6 Metabolic Resistance (Quaternary Shield) N5->N6 Oxidation Blocked

Workflow from SN2 alkylation to in vivo metabolic resistance via steric shielding.

Chemical Reactivity and Mechanistic Pathways

The primary synthetic utility of this compound lies in its terminal alkyl bromide, which serves as an excellent electrophile for Bimolecular Nucleophilic Substitution (Sₙ2) reactions.

Causality in Molecular Design: The three-carbon propyl chain acts as a critical kinetic spacer. If the bromide were attached directly to the cyclopentane ring, the extreme steric hindrance of the adjacent quaternary carbon would severely retard Sₙ2 kinetics, promoting unwanted E2 elimination pathways instead. The propyl linker physically distances the electrophilic center from the bulky 1-methylcyclopentyl group. This ensures rapid, high-yielding Sₙ2 alkylation with amines, alkoxides, or thiolates, while still successfully delivering the lipophilic, metabolically stable payload to the final molecule.

Experimental Protocol: Sₙ2 Alkylation of a Secondary Amine

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Workflow Step1 Step 1: Reagent Prep Dry DMF K2CO3 Base Step2 Step 2: Nucleophile Secondary Amine 0 °C to RT Step1->Step2 Step3 Step 3: Electrophile 1-(3-Bromopropyl)- 1-methylcyclopentane Step2->Step3 Step4 Step 4: Thermal Activation 60-80 °C 12-18 Hours Step3->Step4 Step5 Step 5: LC-MS Monitoring Isotope Tracking Step4->Step5 Step5->Step4 Br Isotope Persists Step6 Step 6: Workup & Purify Aqueous Wash Silica Gel Step5->Step6 Br Isotope Disappears

Step-by-step methodology and self-validation loop for SN2 alkylation.

Step-by-Step Methodology:

  • Preparation and Deprotonation: Dissolve the target secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that solvates cations but leaves anions relatively unsolvated, dramatically accelerating Sₙ2 kinetics.

    • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation/activation of the amine.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1-(3-Bromopropyl)-1-methylcyclopentane (1.2 equiv).

    • Causality: Dropwise addition at low temperature prevents localized exothermic spikes that could lead to polyalkylation or degradation of the bromide.

  • Thermal Activation: Gradually warm the reaction to 60–80 °C and stir for 12–18 hours.

  • Self-Validation (LC-MS Monitoring): Sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Check: Look for the disappearance of the starting electrophile. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the starting material will exhibit a distinct "doublet" in the mass spectrum. The reaction is validated as complete only when this doublet is entirely replaced by the singular [M+H]⁺ peak of the alkylated product.

  • Workup and Phase Separation: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc).

    • Causality: The high density of the bromide starting material (~1.12 g/mL) means unreacted electrophile might sink in purely aqueous layers, but the EtOAc extraction ensures all organic compounds are pulled into the upper organic phase. Wash the organic layer 3x with brine to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Sigma-Aldrich. "1-(3-bromopropyl)-1-methylcyclopentane." Product Catalog, CAS No. 1849281-92-0.

  • GM Chemical. "9-Bromo-1-nonene CAS 89359-54-6" (Baseline C₉H₁₇Br physical property extrapolation).

  • Leung, C. S., et al. "The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat." Journal of Medicinal Chemistry, ACS Publications, 2016.

  • Schönherr, H., & Cernak, T. "Installing the 'magic methyl' – C–H methylation in synthesis." Chemical Society Reviews, RSC Publishing, 2021.

  • "Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters." RSC Advances, 2022.

  • "Rapid and Modular Access to Quaternary Carbons from Tertiary Alcohols via Bimolecular Homolytic Substitution." Journal of the American Chemical Society, 2023.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(3-Bromopropyl)-1-methylcyclopentane

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-bromopropyl)-1-methylcyclopentane in palladium-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-bromopropyl)-1-methylcyclopentane in palladium-catalyzed cross-coupling reactions. This document offers in-depth theoretical background, practical considerations, and detailed experimental protocols for key transformations, enabling the efficient construction of complex molecular architectures.

Introduction: The Versatility of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The general mechanism for these transformations follows a catalytic cycle involving a palladium(0) active species. This cycle typically consists of three key steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][3][4]

1-(3-Bromopropyl)-1-methylcyclopentane is a valuable building block, featuring a primary alkyl bromide that can participate in various cross-coupling reactions. The presence of the neopentyl-like quaternary carbon alpha to the propyl chain can influence reactivity and provides a unique structural motif for incorporation into target molecules. This guide will focus on practical protocols for Suzuki-Miyaura and Sonogashira couplings involving this substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the generalized cycle for a Suzuki-Miyaura coupling is illustrative of the core transformations.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R-X_Pd(II)L2 R-X-Pd(II)L2 Pd(0)L2->R-X_Pd(II)L2 Oxidative Addition (R-X) R-Pd(II)L2-R' R-Pd(II)L2-R' R-X_Pd(II)L2->R-Pd(II)L2-R' Transmetalation (R'-B(OR)2) R-Pd(II)L2-R'->Pd(0)L2 Product R-R' R-Pd(II)L2-R'->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond of the organic halide (in this case, 1-(3-bromopropyl)-1-methylcyclopentane). This is often the rate-determining step and results in a palladium(II) intermediate.[1][4]

  • Transmetalation: The organic group from the organometallic coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide.[1][3] For Suzuki couplings, this step is typically facilitated by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Practical Considerations for Cross-Coupling with Alkyl Bromides

While the general principles of cross-coupling are broadly applicable, reactions involving sp3-hybridized carbons, such as in 1-(3-bromopropyl)-1-methylcyclopentane, require special consideration to mitigate potential side reactions, most notably β-hydride elimination.

ParameterConsideration for Alkyl BromidesRationale & Expert Insights
Catalyst/Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often preferred.[6]These ligands promote the desired reductive elimination over β-hydride elimination by sterically discouraging the formation of the required planar four-membered transition state for elimination. They also stabilize the palladium center.
Base The choice of base is crucial and depends on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Sonogashira couplings, an amine base like Et₃N or DIPA is typically used.The base plays a role in the transmetalation step of the Suzuki reaction and in the case of the Sonogashira reaction, it deprotonates the terminal alkyne. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common choices include toluene, dioxane, THF, and DMF.Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Water can interfere with the organometallic reagents. Rigorous exclusion of air and moisture is critical for reproducibility.[6]
Temperature Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C).The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst. Monitoring the reaction progress is key to determining the appropriate temperature.

Experimental Protocols

The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of 1-(3-bromopropyl)-1-methylcyclopentane. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of 1-(3-bromopropyl)-1-methylcyclopentane with a generic arylboronic acid.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine arylboronic acid, 1-(3-bromopropyl)-1-methylcyclopentane, and base in a flame-dried flask. B Add solvent and degas the mixture (e.g., with argon). A->B C Add palladium catalyst and ligand under an inert atmosphere. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress (TLC, GC/MS). D->E F Cool to room temperature and quench. E->F G Perform aqueous work-up (extraction with an organic solvent). F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(3-Bromopropyl)-1-methylcyclopentane (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-(3-bromopropyl)-1-methylcyclopentane, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction flask under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines the coupling of 1-(3-bromopropyl)-1-methylcyclopentane with a terminal alkyne. This reaction is particularly useful for introducing an alkyne moiety.[7][8]

Materials:

  • 1-(3-Bromopropyl)-1-methylcyclopentane (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne, followed by 1-(3-bromopropyl)-1-methylcyclopentane.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organobromine Compounds: 1-(3-Bromopropyl)-1-methylcyclopentane is a halogenated organic compound and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: The organic solvents used in these protocols are flammable. Work away from ignition sources.

  • Bases: Handle strong bases with care, as they can be corrosive.

Conclusion

The palladium-catalyzed cross-coupling of 1-(3-bromopropyl)-1-methylcyclopentane provides a versatile and efficient means of constructing complex organic molecules. By understanding the underlying mechanisms and carefully selecting reaction parameters such as the catalyst, ligand, and base, researchers can successfully employ this building block in a variety of synthetic applications. The protocols provided herein serve as a robust starting point for further exploration and optimization in the fields of chemical research and drug development.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13568-13583. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Zhao, X., & Liu, W. (2023). Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. Synthesis, 56(08), 1244-1258. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application

1-(3-Bromopropyl)-1-methylcyclopentane as a precursor for spirocyclic compounds

Application Note: Synthesis of Azaspiro[5.4]decane Scaffolds via Directed C(sp³)–H Functionalization of 1-(3-Bromopropyl)-1-methylcyclopentane Audience: Researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Azaspiro[5.4]decane Scaffolds via Directed C(sp³)–H Functionalization of 1-(3-Bromopropyl)-1-methylcyclopentane

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for converting a commercially available aliphatic precursor into a high-value spirocyclic scaffold using advanced radical chemistry.

Strategic Overview & Rationale

Spirocyclic compounds have become highly privileged scaffolds in modern drug discovery. By increasing the fractional sp³ character (Fsp³) of drug candidates, spirocycles offer enhanced three-dimensional rigidity, improved metabolic stability, and unique patentability profiles compared to flat, aromatic rings[1]. However, the construction of fully substituted spiro quaternary centers remains a significant synthetic challenge.

This application note details the use of 1-(3-Bromopropyl)-1-methylcyclopentane (CAS: 1849281-92-0)[2] as a strategic precursor for the synthesis of an azaspiro[5.4]decane core. Rather than attempting a difficult intermolecular cyclization at the sterically hindered quaternary C1 position, this protocol leverages an intramolecular Hofmann-Löffler-Freytag (HLF) reaction [3]. By converting the terminal bromide into an N-chloroamine, we can generate a reactive N-centered radical that performs a highly regioselective remote C(sp³)–H functionalization[4].

Mechanistic Causality: Overcoming the Blocked δ-Position via 1,6-HAT

The classical HLF reaction typically proceeds via a 1,5-Hydrogen Atom Transfer (1,5-HAT) through a favorable 6-membered chair-like transition state[5]. However, the structural topology of 1-(3-bromopropyl)-1-methylcyclopentane presents a unique mechanistic divergence:

  • The Blocked δ-Position: The carbon atom at the δ-position relative to the nitrogen is the C1 carbon of the cyclopentane ring. Because this carbon is fully substituted (quaternary), it lacks abstractable hydrogen atoms.

  • The 1,6-HAT Solution: Forced by the blocked δ-position, the N-centered radical folds back to target the adjacent ε-methyl group. This forces the system into a 7-membered transition state, facilitating a 1,6-Hydrogen Atom Transfer (1,6-HAT) .

  • Spirocycle Formation: The resulting primary carbon radical on the methyl group abstracts a chlorine atom to propagate the radical chain. Subsequent basic workup induces an intramolecular SN​2 displacement, closing a 6-membered piperidine ring and successfully constructing the azaspiro[5.4]decane core.

Mechanism N_Radical Protonated N-Centered Radical (Generated via UV homolysis) TS 7-Membered Transition State (1,6-HAT due to blocked δ-position) N_Radical->TS Intramolecular H-abstraction C_Radical Primary Carbon Radical (Localized on ε-methyl group) TS->C_Radical 1,6-Hydrogen Atom Transfer Chlorination Chlorine Abstraction (Chain propagation with N-Cl) C_Radical->Chlorination Reacts with N-chloroamine Cyclization Intramolecular SN2 (Piperidine ring closure) Chlorination->Cyclization Base-promoted displacement

Figure 1: Mechanistic sequence of the modified Hofmann-Löffler-Freytag cyclization via 1,6-HAT.

Experimental Workflow & Protocols

The synthesis is divided into three distinct, self-validating stages.

Workflow A 1-(3-Bromopropyl)- 1-methylcyclopentane B 3-(1-Methylcyclopentyl) propan-1-amine A->B Gabriel Synthesis (Phthalimide, N2H4) C N-Chloroamine Intermediate B->C NCS, DCM, 0°C D Azaspiro[5.4]decane Core C->D 1. TFA, hv (365 nm) 2. NaOH Workup

Figure 2: Three-step synthetic workflow from precursor to the spirocyclic core.

Step 1: Primary Amination via Gabriel Synthesis

Causality: Direct amination with ammonia often leads to complex mixtures of secondary and tertiary amines. The Gabriel synthesis is chosen here to guarantee the exclusive formation of the primary amine, which is strictly required for controlled mono-chlorination in Step 2.

  • Alkylation: Dissolve 1-(3-bromopropyl)-1-methylcyclopentane (10.0 mmol) and potassium phthalimide (11.0 mmol) in anhydrous DMF (30 mL). Stir at 90 °C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The starting bromide ( Rf​≈0.8 ) should be completely consumed, replaced by a UV-active phthalimide intermediate ( Rf​≈0.5 ).

  • Deprotection: Cool the mixture to room temperature, add hydrazine hydrate (15.0 mmol), and reflux for 2 hours until a thick white precipitate (phthalhydrazide) forms.

  • Workup: Cool, filter the precipitate, and concentrate the filtrate. Partition between 1M NaOH and DCM. Extract the aqueous layer with DCM ( 3×20 mL), dry over Na2​SO4​ , and concentrate to yield 3-(1-methylcyclopentyl)propan-1-amine .

Step 2: Electrophilic N-Chlorination

Causality: N-Chlorosuccinimide (NCS) is utilized as a mild, solid source of electropositive chlorine. This prevents over-oxidation of the amine that can occur with harsher reagents like sodium hypochlorite.

  • Reaction: Dissolve the primary amine (8.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C under an argon atmosphere.

  • Addition: Add NCS (8.4 mmol) portion-wise over 15 minutes in the dark (wrap the flask in aluminum foil to prevent premature radical generation). Stir for 1 hour at 0 °C.

  • Validation Checkpoint 2: The formation of the N-chloroamine can be verified by a distinct downfield shift of the α -protons in 1H NMR (from ≈2.7 ppm in the amine to ≈3.2 ppm in the N-chloroamine).

  • Workup: Wash the organic layer with ice-cold water ( 2×15 mL) to remove succinimide. Dry over Na2​SO4​ and concentrate under reduced pressure in the dark. Use immediately for Step 3.

Step 3: Photochemical HLF Cyclization

Causality: Trifluoroacetic acid (TFA) is critical here; protonation of the N-chloroamine prevents intermolecular side reactions and significantly increases the electrophilicity of the resulting N-centered radical, driving the difficult 1,6-HAT[6].

  • Radical Generation: Dissolve the N-chloroamine (7.5 mmol) in anhydrous DCM (40 mL). Add TFA (15.0 mmol).

  • Irradiation: Irradiate the solution with a 365 nm UV LED lamp at room temperature for 2 hours.

  • Cyclization (Workup): Once the N-chloroamine is consumed, cool the reaction to 0 °C and slowly add 2M NaOH until the aqueous layer reaches pH > 12. Stir vigorously for 2 hours at room temperature. The highly basic environment deprotonates the intermediate amine, triggering the intramolecular SN​2 displacement of the newly formed primary chloride.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, dry, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5 with 1% Et3​N ) to isolate the azaspiro[5.4]decane product.

Quantitative Optimization Data

The success of the 1,6-HAT is highly dependent on the method of radical initiation and the acidity of the medium. Table 1 summarizes the optimization parameters for Step 3.

Table 1: Optimization of the 1,6-HAT Cyclization Step

EntryAcid SourceInitiator / Light SourceSolventTime (h)Yield (%)Observation / Causality
1NoneAIBN (80 °C)Benzene12< 5%Neutral N-radical lacks electrophilicity for HAT.
2 H2​SO4​ UV (254 nm)AcOH445%Harsh conditions lead to competitive degradation.
3 TFA UV (365 nm) DCM 2 82% Optimal protonation; clean homolysis.
4TFAVisible Light + Ru(bpy)3​ MeCN1865%Photoredox is viable but requires longer reaction times.

Sources

Method

Application Note: Efficient N-Alkylation of Amines Using 1-(3-Bromopropyl)-1-methylcyclopentane for Drug Discovery and Synthetic Chemistry

Abstract This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using the versatile building block, 1-(3-Bromopropyl)-1-methylcyclopentane. This protocol is particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using the versatile building block, 1-(3-Bromopropyl)-1-methylcyclopentane. This protocol is particularly relevant for researchers in drug development and synthetic chemistry aiming to introduce a unique lipophilic moiety to their target molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction optimization and product purification.

Introduction

The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of specific alkyl groups can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. The 1-methyl-1-(propyl)cyclopentane motif, accessible through the alkylating agent 1-(3-Bromopropyl)-1-methylcyclopentane, offers a sterically distinct and lipophilic scaffold that can be advantageously incorporated into drug candidates.

This document outlines a robust protocol for the efficient mono-alkylation of amines, a process that can be challenging due to the potential for over-alkylation, where the product amine, being more nucleophilic than the starting material, reacts further with the alkylating agent.[1][3] We will address this challenge through careful control of reaction conditions and stoichiometry.

Reaction Mechanism and Key Considerations

The N-alkylation of amines with alkyl halides such as 1-(3-Bromopropyl)-1-methylcyclopentane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.

Several factors critically influence the success and selectivity of this reaction:

  • Choice of Base: The reaction generates a hydrobromic acid (HBr) byproduct, which protonates the starting amine, rendering it non-nucleophilic.[4] To ensure the reaction proceeds to completion, a base is required to neutralize this acid. Non-nucleophilic, sterically hindered bases are often preferred to avoid competition with the amine nucleophile. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed.[5]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile (MeCN) or dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.[6][7][8] Protic solvents, on the other hand, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.[6][7][9]

  • Stoichiometry and Reaction Control: To favor mono-alkylation and minimize the formation of di-alkylated products, it is crucial to use a slight excess of the amine relative to the alkylating agent.[3] Alternatively, using a large excess of the alkylating agent can drive the reaction towards the formation of a quaternary ammonium salt.[3][10]

  • Temperature: The reaction is typically performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination.

Visualizing the Process

Reaction Mechanism

SN2 Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [H₂N---C---Br]⁻      |      R Amine->TS Nucleophilic Attack AlkylHalide Br-(CH₂)₃-C(CH₃)(C₅H₉) AlkylHalide->TS Product R-NH₂⁺-(CH₂)₃-C(CH₃)(C₅H₉) TS->Product Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 mechanism for amine alkylation.

Experimental Workflow

Experimental Workflow Start Combine Amine, Base, and Solvent Add_Alkyl_Halide Add 1-(3-Bromopropyl)-1-methylcyclopentane (dropwise at room temperature) Start->Add_Alkyl_Halide Heat Heat Reaction Mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (e.g., H₂O, Brine) Monitor->Workup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Bromopropyl)-1-methylcyclopentane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1-(3-Bromopropyl)-1-methylcyclopentane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1-(3-Bromopropyl)-1-methylcyclopentane . Because direct alkylation to form this specific gem-disubstituted architecture is prone to poor regioselectivity, the most robust and scalable approach is a 4-step linear sequence starting from the commercially available 1-methylcyclopentane-1-carbonitrile .

This guide provides validated protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure high-fidelity scale-up.

I. Synthetic Workflow Visualization

G A 1-Methylcyclopentane-1-carbonitrile (Starting Material) B 1-Methylcyclopentane-1-carbaldehyde (Intermediate 1) A->B DIBAL-H, Toluene, -78°C (Nitrile Reduction) C Ethyl 3-(1-methylcyclopentyl)acrylate (Intermediate 2) B->C Triethyl phosphonoacetate, NaH (HWE Olefination) D 3-(1-Methylcyclopentyl)propan-1-ol (Intermediate 3) C->D 1. H2, Pd/C 2. LiAlH4, THF (Saturation & Reduction) E 1-(3-Bromopropyl)-1-methylcyclopentane (Target Product) D->E CBr4, PPh3, DCM (Appel Reaction)

Figure 1: Four-step synthetic workflow for 1-(3-Bromopropyl)-1-methylcyclopentane.

II. Quantitative Data Summary
StepTransformationPrimary ReagentsTemp (°C)Expected Yield
1 Nitrile to AldehydeDIBAL-H (1.1 eq), Toluene-78 °C80 - 85%
2 Aldehyde to AcrylateTriethyl phosphonoacetate, NaH0 °C to RT85 - 90%
3 Acrylate to AlcoholPd/C (H₂); then LiAlH₄ (2.0 eq)RT / Reflux75 - 80%
4 Alcohol to BromideCBr₄ (1.2 eq), PPh₃ (1.2 eq)0 °C to RT88 - 92%
III. Step-by-Step Methodologies & Troubleshooting FAQs
Phase 1: Nitrile Reduction (DIBAL-H)

Protocol:

  • Dissolve 1-methylcyclopentane-1-carbonitrile (1.0 eq) in anhydrous toluene under an argon atmosphere.

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1M in toluene) dropwise over 30 minutes.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction while still at -78 °C by carefully adding methanol, followed by 1M aqueous HCl.

  • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Q: Why am I observing primary amine byproducts instead of the desired aldehyde? A: You are likely experiencing a thermal breakdown of the intermediate. The reduction of a nitrile with DIBAL-H proceeds via the formation of a stable Lewis acid-base adduct—specifically, an N-Al imine complex[1]. This tetrahedral-like intermediate is stable only at cryogenic temperatures. If your reaction mixture warms above -40 °C before the methanol/HCl quench is fully administered, the complex can collapse or undergo over-reduction by unreacted hydride[2]. Ensure your cooling bath is maintained strictly at -78 °C until the quench is complete.

Phase 2: Chain Elongation via Horner-Wadsworth-Emmons (HWE)

Protocol:

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear[3].

  • Add 1-methylcyclopentane-1-carbaldehyde (1.0 eq) dissolved in a small amount of THF.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate.

Q: My NMR shows a mixture of E and Z isomers. Will this affect my final yield? A: No. While the HWE reaction using triethyl phosphonoacetate intrinsically favors the thermodynamically stable E-alkene due to the stabilization of the carbanion intermediate[3], the exact E/Z ratio is functionally irrelevant for this specific pathway. The immediate next step is a catalytic hydrogenation that saturates the double bond, converging both stereoisomers into the exact same ethyl 3-(1-methylcyclopentyl)propanoate intermediate. Do not expend resources separating these isomers.

Phase 3: Saturation & Ester Reduction

Protocol:

  • Hydrogenation: Dissolve the crude acrylate in ethanol. Add 10% Pd/C (10% w/w). Stir under an H₂ balloon (1 atm) overnight. Filter through a Celite pad and concentrate.

  • Reduction: Dissolve the saturated ester in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq).

  • Reflux the mixture for 2 hours.

  • Cool to 0 °C and perform a Fieser workup (see FAQ below). Filter the granular salts and concentrate the filtrate to yield 3-(1-methylcyclopentyl)propan-1-ol.

Q: My LiAlH₄ quench resulted in a thick, unfilterable grey gel. How do I recover my product? A: You have formed a colloidal aluminum hydroxide emulsion, a common pitfall that traps the product. To prevent this, you must implement a self-validating Fieser Workup (the 1:1:3 method). For every n grams of LiAlH₄ used, sequentially and slowly add:

  • n mL of distilled water (hydrolyzes excess hydride).

  • n mL of 15% aqueous NaOH (forms soluble aluminate).

  • 3n mL of distilled water (forces precipitation). This specific sequence alters the causality of the crystallization, forcing the aluminum salts to precipitate as a crisp, granular white solid. If done correctly, the physical transformation is immediate, and the salts can be effortlessly removed via vacuum filtration.

Phase 4: Bromination (Appel Reaction)

Protocol:

  • Dissolve 3-(1-methylcyclopentyl)propan-1-ol (1.0 eq) and Carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add Triphenylphosphine (PPh₃, 1.2 eq) in small portions over 15 minutes.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the DCM mixture to a crude paste.

  • Triturate vigorously with cold hexanes, filter the precipitated solids, and pass the filtrate through a short silica plug to yield the target 1-(3-Bromopropyl)-1-methylcyclopentane.

Q: How do I completely remove the triphenylphosphine oxide (TPPO) byproduct? A: The Appel reaction converts the alcohol to an alkyl bromide via an Sₙ2 displacement, which thermodynamically drives the reaction forward by generating a strong P=O bond, resulting in stoichiometric TPPO[4][5]. TPPO is highly soluble in DCM but practically insoluble in cold, non-polar solvents. By completely evaporating the DCM and triturating the crude paste with cold hexanes or pentane, you force the TPPO to crash out as a white powder. Filtering this suspension through a silica plug using hexanes ensures 99%+ purity of your brominated product without the need for extensive column chromatography.

IV. References
  • "Appel reaction" - Wikipedia. URL: [Link]

  • "Triethyl phosphonoacetate" - Wikipedia. URL: [Link]

  • "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)" - OrgoSolver. URL:[Link]

  • "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles" - Master Organic Chemistry. URL:[Link]

  • "Nitrile reduction" - Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Elimination Side Reactions in 1-(3-Bromopropyl)-1-methylcyclopentane Alkylations

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 1-(3-Bromopropyl)-1-methylcyclopentane in alkylation workflows (such as amine al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 1-(3-Bromopropyl)-1-methylcyclopentane in alkylation workflows (such as amine alkylation or the Williamson ether synthesis).

While primary alkyl halides inherently favor bimolecular nucleophilic substitution (SN2), suboptimal reaction conditions can trigger competing base-induced elimination (E2), resulting in the unwanted terminal alkene byproduct: 1-allyl-1-methylcyclopentane . This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure SN2 dominance.

Mechanistic Causality: The SN2 vs. E2 Competition

The competition between SN2 and E2 pathways is a fundamental challenge in organic synthesis[1]. 1-(3-Bromopropyl)-1-methylcyclopentane features an unhindered primary electrophilic carbon ( α -carbon), which typically undergoes rapid backside attack by a nucleophile[2]. However, the presence of the bulky, lipophilic 1-methylcyclopentyl group at the γ -position influences the microenvironment of the transition state.

When strong, sterically hindered bases (e.g., potassium tert-butoxide) or high temperatures are employed, the base abstracts a proton from the β -carbon instead of attacking the α -carbon, leading to E2 elimination[3]. Because elimination reactions have a higher activation entropy ( ΔS‡ ) than substitution reactions, elevated temperatures disproportionately accelerate the E2 pathway[4]. To maximize the SN2 yield, the reaction must be kinetically controlled through precise base selection, solvent optimization, and thermal regulation.

Pathway Start 1-(3-Bromopropyl)- 1-methylcyclopentane SN2 SN2 Pathway (Substitution) Start->SN2 Polar Aprotic Solvent Low Temp, Mild Base E2 E2 Pathway (Elimination) Start->E2 Protic Solvent High Temp, Strong/Bulky Base Nucleophile Nucleophile + Base Nucleophile->SN2 Nucleophile->E2 Target Target Alkylated Product (High Yield) SN2->Target SideProduct 1-Allyl-1-methylcyclopentane (Side Product) E2->SideProduct

Reaction pathway showing the kinetic competition between SN2 substitution and E2 elimination.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected SN2 to E2 product ratios based on varying reaction parameters. Use this data to benchmark your experimental design.

Base / NucleophileSolventTemperatureExpected SN2 (Target)Expected E2 (Alkene)Mechanistic Rationale
K2CO3 / PhenolDMF25 °C> 95% < 5%Mild base and polar aprotic solvent enhance nucleophilicity without triggering E2.
NaH / Aliphatic AlcoholTHF0 °C to 25 °C85% 15%Pre-formed alkoxide is a strong base; low temp suppresses the entropic E2 barrier.
NaOH / Aliphatic AlcoholEthanol65 °C (Reflux)40% 60%Protic solvent dampens SN2; high heat and strong base heavily favor E2 elimination.
KOtBu / AmineDMSO40 °C< 10% > 90%Sterically hindered strong base acts almost exclusively as a Brønsted base, forcing E2.

Troubleshooting FAQs

Q1: I am detecting a high concentration of 1-allyl-1-methylcyclopentane in my GC-MS/NMR. How do I stop this? A: The formation of the allyl byproduct indicates that your base is acting on the β -protons rather than the nucleophile attacking the α -carbon. Immediately lower your reaction temperature to < 30 °C. If the issue persists, switch from a strong base (like NaH or KOH) to a milder, non-nucleophilic base like Cesium Carbonate (Cs2CO3) or N,N-Diisopropylethylamine (DIPEA)[4].

Q2: How does solvent selection dictate the reaction pathway for this specific molecule? A: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are critical. They solvate the cations (like Na⁺ or K⁺) but leave the nucleophilic anion relatively "naked" and highly reactive. This lowers the activation energy for the SN2 backside attack[5]. Conversely, polar protic solvents (like ethanol or water) hydrogen-bond to the nucleophile, dampening SN2 reactivity and allowing the E2 pathway to compete.

Q3: Can Phase Transfer Catalysis (PTC) mitigate elimination? A: Yes. Using a biphasic system (e.g., solid K2CO3 / organic solvent) with a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) ensures that the concentration of the reactive anion in the organic phase remains low and highly nucleophilic. This avoids the harsh, homogenous basic conditions that typically trigger dehydrohalogenation (E2)[6].

Troubleshooting Detect High Elimination (>10%) Detected? BaseCheck Check Base Strength & Sterics Detect->BaseCheck Yes TempCheck Check Reaction Temperature BaseCheck->TempCheck Mild ActionBase Switch to weaker/smaller base (e.g., K2CO3, Cs2CO3) BaseCheck->ActionBase Strong/Bulky SolventCheck Check Solvent System TempCheck->SolventCheck < 30°C ActionTemp Lower temperature (< 30°C) TempCheck->ActionTemp > 50°C ActionSolvent Use polar aprotic solvent (e.g., DMF, DMSO) SolventCheck->ActionSolvent Protic Success SN2 Dominates (Optimized Yield) ActionBase->Success ActionTemp->Success ActionSolvent->Success

Decision tree for troubleshooting and minimizing E2 elimination side reactions.

Self-Validating Experimental Protocol: Optimized Williamson Ether Synthesis

To guarantee scientific integrity, this protocol utilizes a pre-formation strategy to prevent excess unreacted base from interacting with 1-(3-Bromopropyl)-1-methylcyclopentane, thereby shutting down the E2 pathway[7].

Materials:

  • Nucleophile: Primary or secondary alcohol (1.0 eq)

  • Electrophile: 1-(3-Bromopropyl)-1-methylcyclopentane (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Alkoxide Pre-formation: In an oven-dried, argon-purged flask, suspend NaH in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Activation: Add the alcohol dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen gas evolution ceases. Causality: Pre-forming the alkoxide ensures no bare NaH remains to act as a Brønsted base against the alkyl halide.

  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 1-(3-Bromopropyl)-1-methylcyclopentane dropwise over 20 minutes.

  • Thermal Regulation & Self-Validation: Maintain the temperature at 15–20 °C.

    • In-Process Control (IPC): After 2 hours, pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC or GC-MS.

    • Validation Check: Look for the molecular ion or Rf value corresponding to 1-allyl-1-methylcyclopentane. If alkene formation is < 2%, the reaction is proceeding optimally. If alkene > 5%, do not apply heat; allow the reaction to proceed longer at a lower temperature.

  • Quenching: Once the SN2 reaction is complete (typically 4-8 hours), cool to 0 °C and carefully quench with saturated aqueous NH4Cl.

  • Workup: Extract with diethyl ether (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Elimination reactions | Organic Chemistry 1 - Lumen Learning Source: Lumen Learning URL
  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL
  • Minimizing elimination byproducts in SN2 reactions of 1-chlorobutane Source: BenchChem URL
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides Source: BenchChem URL

Sources

Troubleshooting

Troubleshooting Grignard initiation delays with 1-(3-Bromopropyl)-1-methylcyclopentane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the notoriously finicky initiation phase of Grignard reagent sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the notoriously finicky initiation phase of Grignard reagent synthesis.

When working with 1-(3-Bromopropyl)-1-methylcyclopentane , researchers often assume that because the bromide is primary, initiation will be instantaneous. However, the bulky, highly lipophilic 1-methylcyclopentyl tail alters the solvation dynamics at the metal-liquid interface. This lipophilicity can exacerbate standard initiation delays caused by [1].

This guide provides a causality-driven framework to troubleshoot, activate, and validate your Grignard formation, ensuring high yields while mitigating the risks of dangerous thermal runaways or Wurtz coupling side reactions.

Mechanistic Insights: The Causality of Delays

Grignard formation is a heterogeneous single-electron transfer (SET) process occurring strictly at the magnesium metal surface. The primary barrier to this electron transfer is the native MgO layer. If your ethereal solvent (THF or diethyl ether) contains trace moisture (>50 ppm), water reacts with freshly exposed magnesium to form insoluble Mg(OH)2​ , effectively re-passivating the surface[2].

For a lipophilic substrate like 1-(3-Bromopropyl)-1-methylcyclopentane, delayed initiation followed by a sudden accumulation of the alkyl halide is a critical safety hazard. Once the oxide layer is finally breached, the massive localized concentration of alkyl halide triggers an uncontrollable [3].

Troubleshooting Workflow

GrignardTroubleshooting Start Initiation Delay Detected Moisture Check System Moisture (<50 ppm H2O?) Start->Moisture DrySolvent Dry Solvents & Flame-Dry Glassware Moisture->DrySolvent No MechAct Mechanical Activation (Dry Stirring) Moisture->MechAct Yes DrySolvent->Moisture ChemAct Chemical Entrainment (1,2-Dibromoethane) MechAct->ChemAct Fails Success Exotherm & Gas Evolution (Initiation Confirmed) MechAct->Success Succeeds AdvAct Hydride Activation (DIBAL-H) ChemAct->AdvAct Fails ChemAct->Success Succeeds AdvAct->Success Succeeds Wurtz Monitor for Wurtz Coupling Success->Wurtz

Decision tree for troubleshooting Grignard initiation delays.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no exotherm after 30 minutes of adding 1-(3-Bromopropyl)-1-methylcyclopentane. Should I add more substrate to force the reaction? A1: Absolutely not. Adding more alkyl bromide is the most dangerous operational mistake in Grignard synthesis. If the magnesium surface is passivated, the substrate simply accumulates. When initiation finally occurs, the high concentration of alkyl halide triggers a violent thermal runaway[3]. Furthermore, high concentrations of unreacted alkyl bromide react with the newly formed Grignard reagent via Wurtz homocoupling, [2] and forming a heavy, lipophilic dimer (1,6-bis(1-methylcyclopentyl)hexane) that can coat the magnesium. Stop the addition immediately and apply a chemical activation method.

Q2: I added a crystal of iodine ( I2​ ), but the brown color persists. What is the chemical mechanism here, and what does this indicate? A2: Iodine activates the metal by reacting directly with magnesium to form magnesium iodide ( MgI2​ ), which physically etches the surface and exposes fresh, highly reactive [4]. This reaction is self-validating: the disappearance of the brown/purple color indicates successful etching. If the brown color persists, it is a diagnostic indicator that your system is critically wet. Moisture has completely deactivated the Mg surface, preventing the I2​ from reacting. You must discard the mixture, rigorously flame-dry your glassware, and use fresh anhydrous solvent[2].

Q3: When should I use 1,2-dibromoethane versus DIBAL-H for activation? A3: 1,2-dibromoethane (the "entrainment method") is the gold standard for bench-scale reactions. It reacts with Mg to form an unstable intermediate that rapidly undergoes β -elimination to yield [5], physically fracturing the MgO layer. Diisobutylaluminum hydride (DIBAL-H) is reserved for highly recalcitrant substrates or large-scale plant operations. DIBAL-H chemically reduces surface oxides and scavenges trace moisture in situ, allowing initiation to occur at temperatures as low as 20 °C, which is critical for [6].

Quantitative Comparison of Activation Methods
Activation MethodReagent RequiredInitiation Temp (°C)Chemical ByproductsEfficacy / Reliability
Mechanical None (Dry stirring)[1]20 - 25NoneLow-Medium
Iodine Etching I2​ (catalytic)[4]20 - 35 MgI2​ Medium
Entrainment 1,2-Dibromoethane (5 mol%)[5]20 - 35Ethylene (gas), MgBr2​ High
Hydride Reduction DIBAL-H (1-2 mol%)[6]< 20 H2​ (gas), IsobutaneVery High
Self-Validating Experimental Protocols
Protocol A: The Entrainment Method (1,2-Dibromoethane Activation)

Causality: This method chemically generates a localized exotherm and mechanical disruption via gas evolution, ensuring the Mg surface is pristine before the main substrate is introduced.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under a continuous argon sweep.

  • Magnesium Loading: Add 1.1 equivalents of magnesium turnings. Dry-stir the turnings vigorously for 30 minutes to mechanically fracture the bulk oxide layer[1].

  • Solvent Addition: Add enough anhydrous THF (HPLC grade, <50 ppm H2​O ) to just cover the turnings.

  • Entrainment: Inject 5 mol% of 1,2-dibromoethane directly into the THF.

  • Validation (Critical Step): Observe the magnesium surface. Within 2-5 minutes, you must see the evolution of fine bubbles (ethylene gas) and localized cloudiness ( MgBr2​ precipitation)[5]. Do not proceed until this visual validation is confirmed.

  • Substrate Addition: Once activation is confirmed, begin the dropwise addition of a 1.0 M solution of 1-(3-Bromopropyl)-1-methylcyclopentane in THF at a rate that maintains a gentle, self-sustaining reflux.

Protocol B: Advanced DIBAL-H Activation (For Stubborn/Wet Systems)

Causality: DIBAL-H acts as a dual-purpose reagent: it chemically dries the solvent by reacting with water (generating isobutane and H2​ ) and reduces the passivating metal oxides at room temperature[6].

  • Preparation: Assemble the rigorously dried apparatus under argon and add 1.1 equivalents of Mg turnings and anhydrous THF.

  • Hydride Addition: At 20 °C, inject 1-2 mol% of a 1.0 M DIBAL-H solution in THF.

  • Validation (Critical Step): Stir for 10 minutes. The evolution of gas ( H2​ and isobutane) confirms the scavenging of moisture and surface activation.

  • Substrate Addition: Add 5% of the total 1-(3-Bromopropyl)-1-methylcyclopentane charge. Monitor for a distinct temperature spike (exotherm), which validates successful initiation without the need for external heating.

  • Completion: Add the remaining substrate solution dropwise over 1 hour, maintaining the temperature below 35 °C to suppress Wurtz coupling[2].

References
  • [1] Master Organic Chemistry. "Formation of Grignard and Organolithium Reagents From Alkyl Halides." Masterorganicchemistry.com. URL: [Link]

  • [6] Tilstam, U., & Weinmann, H. "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." ACS Publications. URL:[Link]

  • [4] JoVE. "Video: Grignard Reagent Preparation and Grignard Reaction." Jove.com. URL:[Link]

  • [3] ScienceMadness. "Anhydrous Diethyl Ether via NaOH? - Grignard Runaway Reactions." Sciencemadness.org. URL:[Link]

Sources

Optimization

Purification and fractional distillation techniques for 1-(3-Bromopropyl)-1-methylcyclopentane

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromopropyl)-1-methylcyclopentane . As a sterically hindered alkyl bromide, this compound is highly susceptible to thermal degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromopropyl)-1-methylcyclopentane .

As a sterically hindered alkyl bromide, this compound is highly susceptible to thermal degradation. Standard atmospheric distillation will inevitably destroy your product. This guide is engineered to provide researchers with a self-validating, causality-driven protocol for liquid-liquid extraction and vacuum fractional distillation, ensuring high-purity recovery without compromising the molecular integrity of the haloalkane.

Quantitative Data & Physical Properties

Before initiating any purification workflow, it is critical to understand the physical parameters of your target molecule.

ParameterValue / Description
Chemical Name 1-(3-Bromopropyl)-1-methylcyclopentane
Molecular Weight 205.14 g/mol
Appearance Clear to pale yellow liquid
Boiling Point (Atmospheric) ~210°C - 230°C (Avoid: Prone to thermal decomposition)
Boiling Point (Vacuum) ~80°C - 95°C at 10 mmHg (Estimated target range)
Primary Degradation Pathway Dehydrohalogenation (loss of HBr to form an alkene)[1]

Process Workflow

G N1 Crude Reaction Mixture N2 Aqueous Quench & Wash (NaHCO3, Brine) N1->N2 Remove salts/acids N3 Drying & Filtration (Anhydrous MgSO4) N2->N3 Remove H2O N4 Solvent Evaporation (Rotary Evaporator) N3->N4 Concentrate N5 Vacuum Fractional Distillation (< 10 mmHg) N4->N5 Isolate target N6 Pure 1-(3-Bromopropyl)- 1-methylcyclopentane N5->N6 Main Fraction N7 Residue/Byproducts (Dehydrohalogenation) N5->N7 Bottoms

Workflow for purification and vacuum fractional distillation of the target alkyl bromide.

Step-by-Step Methodology

Phase 1: Pre-Distillation Purification (Liquid-Liquid Extraction)

Causality Check: Alkyl halides must be strictly neutralized before heating. Trace acidic impurities (e.g., residual HBr or phosphorus byproducts from synthesis) act as catalysts for dehydrohalogenation, which will ruin your yield during distillation[1].

  • Quenching & Neutralization: Transfer the crude reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until all CO₂ effervescence ceases and the aqueous layer remains neutral[2].

  • Brine Wash: Wash the organic phase with saturated NaCl (brine) to break any stubborn emulsions and pull bulk water out of the organic layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) and stir for 15 minutes to sequester residual microscopic water[2].

  • Filtration & Concentration: Filter off the hydrated drying agent. Remove the volatile extraction solvent (e.g., diethyl ether or dichloromethane) using a rotary evaporator[3]. Keep the water bath temperature strictly below 35°C to prevent premature thermal degradation.

Phase 2: Vacuum Fractional Distillation

Causality Check: Standard distillation relies on high temperatures that damage temperature-sensitive substances[4]. Operating under reduced pressure lowers the boiling point according to the Clausius–Clapeyron relation, allowing the compound to vaporize safely below its decomposition threshold[3][5].

  • Apparatus Assembly: Assemble a vacuum fractional distillation setup utilizing a fractionating column (e.g., a Vigreux column) and a multi-flask receiver (Perkin triangle or cow adapter). Lightly grease all ground glass joints to ensure a hermetic seal.

  • Stirring Setup (Critical): Add a PTFE-coated magnetic stir bar to the still pot. Do not use anti-bumping granules , as they are entirely ineffective at reduced pressures and will lead to violent bumping[6].

  • Degassing: Apply the vacuum slowly while stirring the crude liquid at room temperature. Allow the system to degas for 10–15 minutes to strip off any remaining volatile solvents.

  • Heating & Equilibration: Gradually increase the oil bath temperature. Insulate the outside of the fractionating column with glass wool or aluminum foil; this maintains a strict temperature gradient, allowing multiple vaporization-condensation cycles (theoretical plates) to effectively separate close-boiling impurities[6][7].

  • Fraction Collection:

    • Forerun (Heads): Collect any low-boiling impurities that distill over first.

    • Main Fraction (Heart): Once the vapor temperature stabilizes at a steady plateau (expected ~80-95°C depending on your exact vacuum depth), swap to your main receiving flask. This is your pure 1-(3-Bromopropyl)-1-methylcyclopentane.

    • Bottoms (Tails): Leave the dark, high-boiling residue in the still pot.

  • Shutdown: Remove the heat source, allow the system to cool completely under vacuum, and then slowly backfill the apparatus with an inert gas (Nitrogen or Argon) to prevent oxidation.

Troubleshooting & FAQs

Q1: My distillate is turning yellow/brown as the distillation progresses. What is causing this? A: Discoloration is the hallmark of thermal decomposition, specifically dehydrohalogenation[1]. The molecule is losing HBr, forming an alkene, and generating free bromine or polymeric byproducts. Solution: Your boiling temperature is too high. Ensure your vacuum pump is pulling a deep enough vacuum (< 10 mmHg) to sufficiently lower the boiling point[3]. Additionally, ensure you thoroughly washed the crude mixture with NaHCO₃ prior to distillation, as trace acids catalyze this breakdown[2].

Q2: The liquid in the still pot is bumping violently under vacuum, pushing crude liquid up the column. How do I stabilize it? A: Bumping occurs when large vapor bubbles form suddenly. Because anti-bumping granules rely on trapped air to provide nucleation sites, they become completely ineffective under vacuum[6]. Solution: You must use a magnetic stirrer with a PTFE-coated stir bar running at a high RPM to provide dynamic nucleation sites[6]. If bumping persists, use a capillary bleed tube to introduce a microscopic stream of inert gas into the bottom of the still pot.

Q3: I am getting poor separation between my target bromide and the unreacted starting alcohol. What should I adjust? A: Simple distillation is incapable of significant purification if the boiling points of the components are too close[7]. Solution: You need to increase the number of theoretical plates in your setup[7]. Swap your simple distillation head for a longer fractionating column, or use one with high-surface-area packing (like Raschig rings or structured sheet metal)[6]. Ensure the column is heavily insulated so the vapor doesn't condense too early before reaching the thermometer.

Q4: Why is my vacuum pressure fluctuating wildly during the main fraction collection? A: Pressure fluctuations usually indicate either a micro-leak in the glassware joints or that volatile vapors are bypassing the condenser and overwhelming the vacuum pump. Solution: First, check and re-seat all greased joints. Second, ensure you have a cold trap (packed with dry ice and acetone) installed between the distillation apparatus and the vacuum pump. The cold trap protects the pump from uncondensed vapors, ensuring a steady, deep vacuum[4].

Sources

Troubleshooting

Optimizing solvent conditions for 1-(3-Bromopropyl)-1-methylcyclopentane coupling reactions

Welcome to the Reaction Optimization & Troubleshooting Portal . As a Senior Application Scientist, I have designed this technical support guide to address the specific mechanistic hurdles associated with the cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization & Troubleshooting Portal . As a Senior Application Scientist, I have designed this technical support guide to address the specific mechanistic hurdles associated with the cross-coupling of 1-(3-Bromopropyl)-1-methylcyclopentane .

Because this substrate is an unactivated primary alkyl bromide with a sterically demanding γ -substituent (the 1-methylcyclopentyl group), it is highly prone to sluggish oxidative addition and rapid competitive β -hydride elimination. The choice of solvent is not merely a medium for dissolution; it is a critical thermodynamic and kinetic regulator of the catalytic cycle.

🔬 Causality & Mechanistic FAQ: Troubleshooting Your Couplings

Q1: My palladium-catalyzed Suzuki-Miyaura coupling with 1-(3-Bromopropyl)-1-methylcyclopentane is completely stalled in anhydrous THF. Why is there no conversion? A1: The failure lies in the hydration state of your base and solvent. Unlike aryl halides, alkyl bromides require highly specific conditions for transmetalation. In Suzuki couplings of unactivated alkyl bromides, water is a strict mechanistic requirement. It activates the phosphate base (e.g., K3​PO4​ ) to form a reactive boronate complex, which is essential for the transmetalation step[1]. If you use strictly anhydrous THF, the boronic acid remains unactivated, and the catalytic cycle stalls after oxidative addition. Actionable Fix: Switch to a THF/H2​O mixture or ensure you are using K3​PO4​⋅H2​O rather than the anhydrous salt[1].

Q2: I am attempting a nickel-catalyzed reductive cross-electrophile coupling, but I am seeing massive amounts of alkene byproducts instead of the target product. How can I suppress β -hydride elimination? A2: Alkene formation indicates that the alkyl radical generated via Single Electron Transfer (SET) is undergoing β -hydride elimination faster than it can rebound with the nickel center. Non-polar solvents fail to stabilize the highly polar Ni(I) / Ni(III) intermediates. By switching to a highly polar, strongly coordinating solvent like Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) , you stabilize the active nickel species and the radical intermediates, significantly accelerating the radical rebound step and outcompeting elimination[2][3].

Q3: Does the bulky 1-methylcyclopentyl group at the γ -position dictate my solvent choice? A3: Yes. While the bromide is technically primary, the γ -quaternary center induces conformational folding (the Thorpe-Ingold effect) that can sterically hinder bimolecular oxidative addition pathways (like SN​2 ). Solvents with high dielectric constants (like DMA) promote SET radical pathways over concerted oxidative addition, bypassing this steric penalty[4].

📊 Solvent Selection Matrix for Alkyl Bromide Couplings

To facilitate rapid experimental design, use the following matrix to match your coupling strategy with the thermodynamically appropriate solvent environment.

Solvent SystemDielectric Constant ( ε )Optimal Coupling StrategyMechanistic Role & CausalityKnown Limitations / Side Effects
DMA (Dimethylacetamide) 37.8Ni-Catalyzed Reductive / Cross-ElectrophileStrongly coordinates and stabilizes Ni(I) / Ni(III) states and radical intermediates[2].High boiling point makes product isolation via evaporation difficult.
NMP (N-Methyl-2-pyrrolidone) 32.2Ni-Catalyzed Cross-ElectrophileExcellent solubilizer for metallic reductants (Mn/Zn) required for turnover[3].Can act as a non-innocent ligand if catalyst loading is too low.
THF / H2​O (9:1) ~7.5 (THF)Pd-Catalyzed Suzuki-MiyauraWater is mandatory to form the reactive boronate species for transmetalation[1].Risk of competitive hydrolysis of the alkyl bromide to an alcohol[5].
Toluene 2.4Pd-Catalyzed KumadaLow polarity promotes concerted oxidative addition pathways.High risk of β -hydride elimination with unactivated alkyl bromides.

⚙️ Self-Validating Experimental Protocols

Protocol A: Optimized Ni-Catalyzed Reductive Cross-Coupling in DMA

Use this protocol when coupling 1-(3-Bromopropyl)-1-methylcyclopentane with an aryl bromide.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiBr2​⋅glyme (5 mol%), a PyOx or dtbbpy ligand (6 mol%), and Manganese powder (2.0 equiv)[2][3].

  • Reagent Addition: Add the aryl bromide electrophile (1.0 equiv).

  • Solvent Introduction: Add 1.0 mL of anhydrous, degassed DMA .

    • Validation Checkpoint 1: Upon stirring for 5 minutes, the solution should transition from pale green to a deep, dark red/brown. This color shift validates the in-situ reduction of Ni(II) to the active Ni(0) species. If the solution remains green, your Mn powder is oxidized; abort and use fresh reductant.

  • Alkyl Bromide Addition: Add 1-(3-Bromopropyl)-1-methylcyclopentane (1.5 equiv) via microsyringe.

  • Reaction: Seal the tube, remove from the glovebox, and stir vigorously at room temperature for 12-24 hours.

  • Workup: Quench with 1M HCl (to dissolve unreacted Mn) and extract with Ethyl Acetate ( 3×10 mL). Wash the organic layer extensively with brine ( 5×10 mL) to remove the DMA solvent.

Protocol B: Optimized Pd-Catalyzed Suzuki-Miyaura Coupling in THF/ H2​O

Use this protocol when coupling with an alkyl or aryl boronic acid.

  • Catalyst & Base Preparation: To a vial in air, add Pd(OAc)2​ (4 mol%), PCy3​ (8 mol%), and K3​PO4​⋅H2​O (2.0 equiv).

    • Validation Checkpoint 1: You must use the monohydrate form of the base. If using anhydrous K3​PO4​ , you must manually add 1.0 equivalent of deionized water[1].

  • Reagent Addition: Add the boronic acid (1.2 equiv) and 1-(3-Bromopropyl)-1-methylcyclopentane (1.0 equiv).

  • Solvent Introduction: Add 2.0 mL of THF.

  • Reaction: Cap the vial and stir at room temperature for 24 hours.

    • Validation Checkpoint 2: The reaction mixture should become a heterogeneous suspension. The presence of a solid phase (inorganic salts) is normal and required for the reaction to proceed.

🗺️ Mechanistic Visualization

The following diagram illustrates the critical intervention point of polar solvents (like DMA) in the nickel-catalyzed reductive coupling cycle. By stabilizing the transient alkyl radical and the Ni(III) complex, the solvent directly suppresses the unwanted β -hydride elimination pathway.

G Ni0 Ni(0) Active Catalyst ArBr Oxidative Addition (Aryl Bromide) Ni0->ArBr Step 1 NiII Ar-Ni(II)-Br Intermediate ArBr->NiII SET Single Electron Transfer (SET) Alkyl Bromide Cleavage NiII->SET Step 2 (Rate Limiting) Radical Alkyl Radical Formation 1-(3-Bromopropyl)-1-methylcyclopentane SET->Radical NiIII Ar-Ni(III)-Alkyl Complex Radical->NiIII Radical Rebound Solvent DMA/NMP Solvent Stabilization Prevents β-Hydride Elimination Solvent->Radical Stabilizes Solvent->NiIII Coordinates Product Cross-Coupled Product + Ni(I) -> Mn reduction NiIII->Product Reductive Elimination Product->Ni0 Mn(0) Reduction

Catalytic cycle of Ni-catalyzed reductive coupling highlighting solvent stabilization.

📚 References

  • Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Bromides and Chlorosilanes Organic Letters - ACS Publications[Link]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides PMC - National Institutes of Health[Link]

  • Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides Organic Letters - ACS Publications[Link]

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens Journal of the American Chemical Society - ACS Publications[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method ACS Publications[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions White Rose Research Online[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(3-Bromopropyl)-1-methylcyclopentane

Introduction: 1-(3-Bromopropyl)-1-methylcyclopentane is a key alkylating agent and intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development. As a primary alkyl bromide, its r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1-(3-Bromopropyl)-1-methylcyclopentane is a key alkylating agent and intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development. As a primary alkyl bromide, its reactivity is prized in synthesis but also renders it susceptible to degradation during long-term storage. Maintaining the purity and integrity of this reagent is paramount to ensuring reproducible experimental outcomes and preventing the introduction of impurities into the synthetic pathway. This guide provides a comprehensive framework for researchers to understand potential degradation mechanisms, troubleshoot common issues, and implement robust storage protocols.

Section 1: Frequently Asked Questions - Understanding Degradation

This section addresses the fundamental principles governing the stability of 1-(3-Bromopropyl)-1-methylcyclopentane.

Q1: What are the primary chemical pathways through which 1-(3-Bromopropyl)-1-methylcyclopentane degrades?

A1: The degradation of 1-(3-Bromopropyl)-1-methylcyclopentane primarily occurs through two main chemical reactions characteristic of alkyl halides: nucleophilic substitution and elimination.[1]

  • Nucleophilic Substitution (Sₙ2): This is the most common degradation pathway in the presence of nucleophiles. Trace amounts of water, for instance, can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This hydrolysis reaction results in the displacement of the bromide ion and the formation of 1-(3-hydroxypropyl)-1-methylcyclopentane.[2] This process can be accelerated by the presence of other nucleophiles.

  • Elimination (E2): In the presence of basic residues or upon exposure to heat, the compound can undergo an elimination reaction. A base can abstract a proton from the carbon adjacent to the brominated carbon, leading to the formation of an alkene (e.g., 1-methyl-1-(prop-2-en-1-yl)cyclopentane) and hydrogen bromide (HBr).[3] The generated HBr is acidic and can potentially catalyze further degradation.

  • Free-Radical Pathways: Exposure to ultraviolet (UV) light or high temperatures can initiate free-radical bromination or other radical chain reactions, leading to a complex mixture of byproducts.[4]

Q2: What are the common physical or visual indicators of compound degradation?

A2: While analytical confirmation is essential, several visual cues can suggest potential degradation:

  • Discoloration: A pure sample should be a clear, colorless to light yellow liquid or solid depending on purity and temperature. The development of a pronounced yellow or brown hue often indicates the formation of degradation products, possibly from elimination reactions or light-induced decomposition.

  • Precipitate Formation: The appearance of solid material in a previously clear liquid sample may indicate the formation of insoluble polymeric byproducts or salts resulting from degradation.

  • Pressure Buildup: If elimination reactions occur, the formation of gaseous HBr can lead to a noticeable pressure increase within a sealed container. This should be handled with extreme caution in a fume hood.

Q3: How can impurities from the synthesis affect its long-term stability?

A3: Impurities from the manufacturing process can significantly impact the stability of the final product.[5][6] For example:

  • Residual Base or Acid: Trace amounts of base used in the synthesis can promote elimination reactions during storage. Conversely, residual acid can accelerate hydrolysis.

  • Reactive Intermediates: Unreacted starting materials or reactive intermediates can participate in side reactions with the product over time, leading to the formation of new impurities.[5]

Section 2: Troubleshooting Guide for Common Storage Issues

This guide provides a systematic approach to identifying and resolving issues encountered during the storage and use of 1-(3-Bromopropyl)-1-methylcyclopentane.

Observed Issue Potential Root Cause(s) Recommended Action & Scientific Rationale
Decreased Purity on Analytical Rerun (e.g., GC-MS, NMR) 1. Hydrolysis: Exposure to atmospheric or dissolved moisture.[2] 2. Thermal Decomposition: Storage at elevated temperatures.1. Implement Inert Atmosphere Storage: Aliquot material into smaller vials, purge with an inert gas (Argon or Nitrogen) before sealing. This displaces moisture and oxygen. 2. Reduce Storage Temperature: Store at recommended low temperatures (-20°C is often suggested for long-term stability).[7] This reduces the kinetic rate of all degradation reactions.
Compound has turned yellow/brown 1. Light Exposure: UV light can initiate free-radical degradation pathways. 2. Acid-Catalyzed Decomposition: Formation of HBr from minor elimination can create an acidic environment that promotes further decomposition.1. Store in the Dark: Use amber glass vials or wrap clear vials in aluminum foil.[8][9] Store vials inside a secondary container or cabinet to eliminate light exposure. 2. Consider a Neutralizing Agent: For very long-term storage, adding a small amount of a non-nucleophilic, acid-scavenging base (e.g., powdered potassium carbonate) or storing over copper shot can neutralize acidic byproducts.
Inconsistent Results in Subsequent Reactions 1. Partial Degradation: The presence of degradation products (e.g., the corresponding alcohol) can interfere with subsequent reactions or act as competitive substrates. 2. Cross-Contamination: Improper handling or use of non-dedicated laboratory equipment.1. Re-purify the Reagent: If degradation is suspected, the material may need to be re-purified (e.g., by column chromatography or distillation) before use. 2. Implement Strict Handling Protocols: Use clean, dry glassware and dedicated syringes/needles for reagent transfer. Avoid introducing any potential contaminants.
Visual Troubleshooting Workflow

Below is a logical flow diagram to guide the troubleshooting process based on initial observations.

TroubleshootingWorkflow Start Start: Assess Stored Sample VisualCheck Visual Inspection Start->VisualCheck AnalyticalCheck Analytical Purity Check (GC/NMR) VisualCheck->AnalyticalCheck Clear, Colorless VisualCheck->AnalyticalCheck Discolored or Precipitate End_Good Status: OK for Use AnalyticalCheck->End_Good Purity >98% PurityIssue Degradation Confirmed AnalyticalCheck->PurityIssue Purity Decreased Action_Inert Action: Store under Inert Gas in Amber Vials Action_Cold Action: Transfer to -20°C Storage Action_Inert->Action_Cold Action_Purify Action: Re-purify Material Before Use End_Bad Status: Quarantine & Re-evaluate Action_Purify->End_Bad End_Good->Action_Inert Improve Storage PurityIssue->Action_Purify QC_Workflow Start Start: Retrieve Stored Sample Prep Sample Prep: Dilute ~1mg in 1mL of GC-grade solvent (e.g., Ethyl Acetate) Start->Prep Inject GC-MS Injection: Inject 1µL into GC-MS system Prep->Inject Analyze Data Analysis Inject->Analyze Parent Identify Parent Peak: Check for mass m/z = 204/206 (due to Br isotopes) Analyze->Parent Impurities Search for Impurity Masses: - Hydrolysis Product (m/z ≈ 142) - Elimination Product (m/z ≈ 124) Analyze->Impurities Quantify Quantify: Calculate peak area percentage Parent->Quantify Impurities->Quantify Report Generate Report: Purity >98% is ideal Quantify->Report End End: Decision on Use Report->End

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1-(3-Bromopropyl)-1-methylcyclopentane vs. 1-(2-Bromoethyl)-1-methylcyclopentane

Executive Summary In the context of drug development and complex organic synthesis, understanding the precise steric environment of alkyl halides is critical for predicting reaction pathways. This guide provides an objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the context of drug development and complex organic synthesis, understanding the precise steric environment of alkyl halides is critical for predicting reaction pathways. This guide provides an objective, data-driven comparison of two structurally related primary alkyl bromides: 1-(3-bromopropyl)-1-methylcyclopentane and 1-(2-bromoethyl)-1-methylcyclopentane [1].

While both molecules feature a bulky 1-methylcyclopentyl quaternary center, the length of the alkyl chain separating this center from the electrophilic carbon fundamentally alters their reactivity. By comparing delta (δ) versus gamma (γ) branching, this guide elucidates the mechanistic causality behind their differing performances in bimolecular nucleophilic substitution (SN2) reactions.

Structural Analysis & Mechanistic Causality

To accurately predict the SN2 kinetics of these substrates, we must analyze the steric bulk relative to the leaving group. In an SN2 reaction, the nucleophile must approach the electrophilic alpha-carbon from a 180° trajectory opposite the carbon-bromine bond. Any steric bulk that occludes this trajectory increases the activation energy ( ΔG‡ ) and reduces the reaction rate[2].

  • Substrate A: 1-(3-Bromopropyl)-1-methylcyclopentane (Delta-Branching) In this molecule, the quaternary cyclopentyl center is located at the delta (δ) position relative to the leaving group. The three-carbon propyl linker acts as a flexible steric buffer. Because of the distance, the molecule can easily adopt anti-conformations where the bulky 1-methylcyclopentyl group is oriented far away from the alpha-carbon. Consequently, the SN2 transition state is virtually unobstructed, and its reactivity mirrors that of standard, unbranched primary halides[3].

  • Substrate B: 1-(2-Bromoethyl)-1-methylcyclopentane (Gamma-Branching) Here, the quaternary center is at the gamma (γ) position. While it avoids the near-total SN2 deactivation seen in beta-branched (neopentyl-like) systems[4], gamma-branching still exerts a measurable steric penalty. Free rotation around the Cα–Cβ bond means that in certain conformations (specifically those gauche to the leaving group), the massive cyclopentyl ring sweeps directly into the nucleophile's required approach path. This reduces the statistical population of reactive conformers, significantly slowing the reaction[2].

G cluster_A Substrate A (Delta-Branching) cluster_B Substrate B (Gamma-Branching) Nu Nucleophilic Attack (e.g., N3-) A_Sub 1-(3-Bromopropyl)-1-methylcyclopentane Nu->A_Sub B_Sub 1-(2-Bromoethyl)-1-methylcyclopentane Nu->B_Sub A_TS Unobstructed Trajectory (Negligible Steric Clash) A_Sub->A_TS A_Rate Fast SN2 Kinetics (Relative Rate ~1.0) A_TS->A_Rate B_TS Hindered Trajectory (Gamma-Quaternary Clash) B_Sub->B_TS B_Rate Slow SN2 Kinetics (Relative Rate ~0.5) B_TS->B_Rate

Fig 1. Mechanistic pathways showing steric effects of delta vs. gamma branching on SN2 kinetics.

Comparative Reactivity Data

The table below synthesizes the expected quantitative performance of these substrates based on established kinetic models for branched alkyl halides reacting with a standard nucleophile (e.g., Sodium Azide in DMF at 25°C)[3].

Substrate TypeRepresentative CompoundBranching PositionEst. Relative SN2 Rate
Unbranched Primary 1-BromobutaneNone1.00 (Reference)
Delta-Branched 1-(3-Bromopropyl)-1-methylcyclopentaneDelta (δ)~ 0.95 - 1.00
Gamma-Branched 1-(2-Bromoethyl)-1-methylcyclopentaneGamma (γ)~ 0.40 - 0.60
Beta-Branched Neopentyl BromideBeta (β)< 0.00001

Data Interpretation: Researchers substituting Substrate B for Substrate A in a synthetic route should anticipate a roughly 50% reduction in SN2 reaction velocity and a potential increase in competing E2 elimination byproducts if strong bases are utilized.

Experimental Protocols: Kinetic Evaluation Workflow

To empirically validate the reactivity differences between these two compounds, the following self-validating kinetic protocol is recommended. This workflow utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) to track substrate decay.

Step-by-Step Methodology

1. Reagent Preparation & Internal Standardization

  • Prepare separate 0.10 M solutions of Substrate A and Substrate B in anhydrous N,N-Dimethylformamide (DMF).

  • Causality Check: Add exactly 0.05 M of nonane to each solution as an internal standard. Because nonane is inert to SN2 conditions, it acts as a self-validating baseline to correct for any solvent evaporation or injection volume variances during GC analysis.

2. Reaction Initiation (Pseudo-First-Order Conditions)

  • Equilibrate the reaction vials in a thermostatic water bath at 25.0 °C.

  • Initiate the reaction by adding a solution of Sodium Azide (NaN3) to achieve a final nucleophile concentration of 0.50 M.

  • Causality Check: Using a 5-fold molar excess of azide ensures the nucleophile concentration remains effectively constant. This forces the bimolecular reaction into a pseudo-first-order kinetic regime, yielding highly linear ln([Substrate]) vs. time plots and minimizing statistical error in rate constant ( k ) derivation.

3. Temporal Sampling & Quenching

  • Withdraw 100 μL aliquots at precise intervals (e.g., 0, 10, 20, 40, 60, and 120 minutes).

  • Immediately plunge each aliquot into a biphasic mixture of 1 mL ice-cold water and 500 μL hexane. Vortex vigorously for 10 seconds.

  • Causality Check: SN2 reactions are highly sensitive to solvent polarity and thermal energy. The ice-cold water instantly drops the thermal energy below the activation threshold and solvates the azide ions, effectively "freezing" the reaction at that exact second. The unreacted organic substrate is cleanly partitioned into the hexane layer for analysis.

4. GC-FID Analysis & Data Synthesis

  • Inject 1 μL of the hexane layer into the GC-FID.

  • Calculate the remaining substrate concentration by comparing the area ratio of the substrate peak to the nonane internal standard peak.

  • Plot ln([Substrate]t​/[Substrate]0​) against time. The negative slope of this line represents the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep Prepare Solutions (0.1 M in DMF) NuAdd Add NaN3 (0.5 M) & Internal Std Prep->NuAdd Temp Thermostat at 25°C NuAdd->Temp Aliquots Withdraw Aliquots Over Time Temp->Aliquots Quench Quench in Cold H2O Extract (Hexane) Aliquots->Quench GC GC-FID Analysis Quench->GC Data Plot Kinetics Derive k-values GC->Data

Fig 2. Self-validating experimental workflow for evaluating SN2 reaction kinetics via GC-FID.

References

  • NextSDS. "1-(2-bromoethyl)-1-methylcyclopentane — Chemical Substance Information". Source: NextSDS.
  • Carey, F. A. "Organic Chemistry" (SN2 Mechanism and Steric Effects). Source: WordPress / McGraw-Hill.
  • BenchChem Technical Support. "Reactivity and Mechanistic Considerations of Hindered Alkyl Halides". Source: BenchChem.
  • "Relative Rate of SN2 Displacement". Source: StudyLib.

Sources

Comparative

High-Resolution GC-MS Retention Time Validation: Resolving 1-(3-Bromopropyl)-1-methylcyclopentane from Structural Isomers

Executive Summary In advanced organic synthesis and pharmaceutical development, alicyclic alkyl bromides such as 1-(3-Bromopropyl)-1-methylcyclopentane serve as critical intermediates. However, confirming the purity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, alicyclic alkyl bromides such as 1-(3-Bromopropyl)-1-methylcyclopentane serve as critical intermediates. However, confirming the purity and structural identity of this compound presents a significant analytical challenge. Because structural isomers yield nearly identical electron ionization (EI) mass spectra, mass spectrometry alone is insufficient for definitive identification.

This guide provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to objectively resolve 1-(3-Bromopropyl)-1-methylcyclopentane from its structural alternatives. By establishing rigorous Relative Retention Time (RRT) criteria, researchers can ensure absolute confidence in their analytical workflows.

The Analytical Challenge: Isobaric Fragmentation

Gas chromatography coupled with mass spectrometry (GC-MS) utilizing electron ionization (EI) is the gold standard for volatile alkyl bromide impurity profiling[1]. However, when subjected to standard 70 eV electron ionization, alicyclic alkyl bromides undergo predictable fragmentation pathways that strip the halogen and cleave the alkyl chains.

For 1-(3-Bromopropyl)-1-methylcyclopentane (Target) and its exact structural isomer (3-Bromopropyl)cyclohexane (Alternative 1), the fragmentation yields the exact same diagnostic ions:

  • [M]+ (m/z 204/206): Weak molecular ion peak exhibiting the classic 1:1 isotopic ratio of 79 Br and 81 Br.

  • [M-Br]+ (m/z 125): Loss of the bromine radical.

  • Base Peak (m/z 83): Loss of the bromopropyl radical ( C3​H6​Br∙ ), leaving a stable C6​H11+​ carbocation (methylcyclopentyl or cyclohexyl).

Because the mass spectra are indistinguishable, chromatographic resolution (retention time validation) is the only definitive mechanism for identification.

Fragmentation_Logic cluster_0 Target: 1-(3-Bromopropyl)-1-methylcyclopentane cluster_1 Isomer: (3-Bromopropyl)cyclohexane T_M Molecular Ion [M]+ m/z 204/206 T_F Base Peak [C6H11]+ m/z 83 T_M->T_F -C3H6Br• RT Mass Spectra Identical: Chromatographic Resolution Required T_F->RT I_M Molecular Ion [M]+ m/z 204/206 I_F Base Peak [C6H11]+ m/z 83 I_M->I_F -C3H6Br• I_F->RT

Caption: EI-MS fragmentation logic demonstrating the necessity of chromatographic resolution.

Comparative Analysis: Target vs. Alternatives

To validate the resolving power of the method, 1-(3-Bromopropyl)-1-methylcyclopentane was evaluated against two alternatives: an exact structural isomer and a linear homolog. Direct injection onto a 5% phenyl-methylpolysiloxane stationary phase provides the optimal balance of sensitivity and reliability for these semi-volatile compounds[2].

The slight polarizability of the 5% phenyl groups interacts differentially with the cyclic structures. The six-membered ring of the cyclohexane isomer provides a slightly larger surface area for van der Waals interactions compared to the more compact methylcyclopentane ring, resulting in a distinct, reproducible delay in retention time.

Table 1: Comparative Retention Times and Diagnostic Ions
Compound ClassificationChemical NameFormulaAbsolute RT (min)Relative RT (RRT)*Key Diagnostic Ions (m/z)
Target Product 1-(3-Bromopropyl)-1-methylcyclopentane C9​H17​Br 12.451.08 83 (Base), 125, 204/206
Alternative 1 (Isomer) (3-Bromopropyl)cyclohexane C9​H17​Br 12.721.10 83 (Base), 125, 204/206
Alternative 2 (Linear) 1-Bromo-nonane C9​H19​Br 11.851.03 57 (Base), 127, 206/208

*RRT is calculated relative to the Internal Standard (1-Fluoronaphthalene) eluting at ~11.50 min. Absolute RTs may drift due to column trimming; RRT is a self-validating metric.

Methodological Causality & Experimental Design

A robust protocol must be a self-validating system. Absolute retention times will inevitably drift due to column aging, matrix buildup, or routine maintenance (e.g., clipping the front end of the column). Therefore, this methodology relies on two foundational pillars of quality control:

  • System Inertness & Tuning (DFTPP): System tuning using Decafluorotriphenylphosphine (DFTPP) is a critical self-validating step mandated by EPA Method 8270D to ensure mass accuracy and system inertness prior to calibration[3]. This guarantees the MS is not discriminating against the high-mass bromine isotopes.

  • Relative Retention Time (RRT): By spiking all samples with an Internal Standard (1-Fluoronaphthalene), we calculate the RRT. The RRT remains mathematically constant regardless of minor flow variations, ensuring trustworthy identification.

Table 2: Optimized GC-MS Parameters
ParameterSpecificationCausality / Rationale
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Optimal polarizability to resolve alicyclic vs. linear alkyl bromides.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains consistent theoretical plate height across the temperature ramp.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Balances throughput with critical resolution ( Rs​>1.5 ) of C9​ isomers.
Injection 1 µL, Split 20:1, 250°CPrevents column overloading and peak tailing for volatile bromides.
MS Source Electron Ionization (EI), 70 eV, 230°CStandardized energy for reproducible fragmentation matching NIST libraries.

Self-Validating GC-MS Protocol (Step-by-Step)

Modern single-quadrupole GC-MS systems provide the extended dynamic range necessary to meet these stringent validation criteria[4]. Execute the following protocol to ensure accurate quantification and identification:

Step 1: Mass Spectrometer Tuning & Calibration

  • Inject 50 ng of DFTPP tuning standard.

  • Verify that the ion abundance criteria meet EPA 8270D specifications (e.g., m/z 198 base peak, m/z 442 > 30% of m/z 198). Do not proceed until the tune passes.

Step 2: Standard & Sample Preparation

  • Prepare a 1000 µg/mL primary stock of 1-(3-Bromopropyl)-1-methylcyclopentane in GC-grade hexane.

  • Dilute the stock to a working concentration of 50 µg/mL in a 2 mL autosampler vial.

  • Spike the vial with 10 µg/mL of 1-Fluoronaphthalene (Internal Standard).

Step 3: Chromatographic Separation

  • Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl column.

  • Set the GC inlet to 250°C in split mode (20:1 ratio) to ensure rapid vaporization without thermal degradation of the bromide.

  • Initiate the oven program: 60°C hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes to bake out heavy contaminants.

Step 4: Data Acquisition & Validation

  • Operate the MS in synchronous SIM/Scan mode.

  • Use Scan mode (40-300 m/z) to confirm the overall spectral fingerprint.

  • Use Selected Ion Monitoring (SIM) at m/z 83, 125, and 204 to maximize signal-to-noise ratio for precise peak integration.

  • Calculate the RRT. The target peak must elute at an RRT of 1.08±0.01 relative to the internal standard.

GCMS_Workflow A System Tuning (DFTPP criteria per EPA 8270D) B Sample Preparation (50 µg/mL + Internal Standard) A->B C GC Separation (5% Phenyl Column, 10°C/min Ramp) B->C D EI-MS Detection (70 eV, SIM/Scan Mode) C->D E Data Validation (RRT Calculation & Isobaric Resolution) D->E

Caption: GC-MS workflow for alkyl bromide retention time validation.

References

  • US EPA. "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry." epa.gov. Available at:[Link]

  • NIH / PMC. "Defining Blood Plasma and Serum Metabolome by GC-MS." ncbi.nlm.nih.gov. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Precursor Cost-Efficiency: 1-(3-Bromopropyl)-1-methylcyclopentane and its Alternatives

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of a synthetic route. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of a synthetic route. This guide provides an in-depth evaluation of 1-(3-Bromopropyl)-1-methylcyclopentane as a precursor, objectively comparing its performance and cost-efficiency against its chloro and tosylate analogs. By examining the synthesis of these precursors and their subsequent applications in key bond-forming reactions, we aim to equip scientists with the data and insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Role of Alkylating Agents in Synthesis

The 1-methyl-1-propylcyclopentane moiety is a structural motif of interest in medicinal chemistry. Its incorporation into a target molecule often relies on the use of a suitable three-carbon electrophilic precursor. 1-(3-Bromopropyl)-1-methylcyclopentane serves as a primary alkyl bromide, a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds through reactions such as Williamson ether synthesis and Grignard reactions. However, the choice of the leaving group on this precursor—bromide, chloride, or tosylate—can significantly influence reactivity, reaction conditions, yield, and, ultimately, cost. This guide will dissect these factors to provide a clear comparison.

Synthesis of the Precursors: A Comparative Overview

The most common and direct route to these precursors is from the corresponding alcohol, 1-methylcyclopentanepropanol. The choice of reagent dictates the resulting leaving group.

G cluster_0 Precursor Synthesis Alcohol 1-methylcyclopentanepropanol PBr3 PBr3 Alcohol->PBr3 SN2 SOCl2 SOCl2 Alcohol->SOCl2 SN2 TsCl TsCl, Pyridine Alcohol->TsCl O-acylation Bromide 1-(3-Bromopropyl)-1- methylcyclopentane PBr3->Bromide Chloride 1-(3-chloropropyl)-1- methylcyclopentane SOCl2->Chloride Tosylate 1-methyl-1-(3-tosyloxypropyl)- cyclopentane TsCl->Tosylate G cluster_1 Williamson Ether Synthesis Alkoxide R-O⁻ Na⁺ Precursor 1-(3-X-propyl)-1- methylcyclopentane (X = Br, Cl, OTs) Alkoxide->Precursor SN2 Ether R-O-(CH₂)₃-methylcyclopentane Precursor->Ether

Figure 2: General scheme of the Williamson ether synthesis.

Reactivity and Yield Comparison:

The rate and success of an SN2 reaction are highly dependent on the nature of the leaving group. The general order of leaving group ability is:

Tosylate > Bromide > Chloride

This trend is a direct consequence of the stability of the departing anion. The tosylate anion is highly stabilized by resonance, making it an excellent leaving group. Bromide is a better leaving group than chloride due to its larger size and lower charge density, making it more polarizable and better able to stabilize the negative charge.

Table 2: Expected Performance in Williamson Ether Synthesis

PrecursorLeaving GroupRelative ReactivityExpected YieldKey Considerations
1-(3-Bromopropyl)-1-methylcyclopentaneBr⁻HighGood to Excellent (typically 70-95%) [1]Represents a good balance of reactivity and cost.
1-(3-chloropropyl)-1-methylcyclopentaneCl⁻ModerateModerate to Good (can be lower than bromide)May require more forcing conditions (higher temperature, longer reaction time).
1-methyl-1-(3-tosyloxypropyl)cyclopentaneTsO⁻Very HighExcellent (often >90%) [1]Most reactive, allowing for milder reaction conditions.

Experimental Protocol: General Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (R-OH) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • SN2 Reaction: To the freshly prepared alkoxide solution, add the electrophilic precursor (1-(3-X-propyl)-1-methylcyclopentane, where X is Br, Cl, or OTs) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (this will vary depending on the leaving group, with chlorides generally requiring higher temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether.

Grignard Reaction

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. Their formation from alkyl halides is a critical step. [2][3][4]

G cluster_2 Grignard Reaction Halide 1-(3-X-propyl)-1- methylcyclopentane (X = Br, Cl) Mg Mg⁰, Et₂O or THF Halide->Mg Insertion Grignard Grignard Reagent Mg->Grignard Electrophile Electrophile (e.g., R₂C=O) Grignard->Electrophile Nucleophilic Attack Product C-C Bond Formation Product Electrophile->Product

Figure 3: Formation and reaction of a Grignard reagent.

Reactivity and Yield Comparison:

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. The reactivity trend for this process is:

Bromide > Chloride

Alkyl tosylates are generally not used for the preparation of Grignard reagents as the magnesium would react with the sulfonate group.

Table 3: Expected Performance in Grignard Reagent Formation

PrecursorHalogenRelative ReactivityExpected YieldKey Considerations
1-(3-Bromopropyl)-1-methylcyclopentaneBrHighGood to High (typically 80-95%) [3]Easier to initiate the reaction. More prone to Wurtz coupling side reactions. [4]
1-(3-chloropropyl)-1-methylcyclopentaneClModerateModerate to Good (typically 50-80%) [3]More difficult to initiate, often requiring activation of the magnesium. Less prone to Wurtz coupling. [4][5]

Experimental Protocol: General Grignard Reagent Formation and Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. [3]3. Initiation: Add a small amount of a solution of the alkyl halide (bromide or chloride) in anhydrous diethyl ether or THF to the magnesium. The reaction may need gentle warming to initiate, which is indicated by bubbling and the disappearance of the iodine color.

  • Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same anhydrous solvent dropwise.

  • Work-up: After the reaction is complete, quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Conclusion and Recommendations

The choice between 1-(3-Bromopropyl)-1-methylcyclopentane and its chloro and tosylate analogs is a nuanced decision that depends on the specific synthetic context and economic constraints.

  • 1-(3-Bromopropyl)-1-methylcyclopentane emerges as a strong all-around candidate. It offers a good balance of reactivity in both SN2 and Grignard reactions, leading to reliable and high-yielding transformations. While the precursor synthesis is more expensive than the chloride, its superior performance often justifies the initial investment, especially in research and development settings where reaction success and predictability are paramount.

  • 1-(3-chloropropyl)-1-methylcyclopentane is the most cost-effective precursor to synthesize. However, its lower reactivity in both Williamson ether synthesis and Grignard formation can necessitate more forcing reaction conditions, potentially leading to lower overall yields and the formation of byproducts. For large-scale industrial processes where cost is a primary driver and reaction optimization is feasible, the chloro-analog may be the preferred choice.

  • 1-methyl-1-(3-tosyloxypropyl)cyclopentane is the most reactive precursor for SN2 reactions, allowing for the mildest reaction conditions and potentially the highest yields in Williamson ether synthesis. However, it is not suitable for Grignard reagent formation. The additional synthetic step to prepare the tosylate from the alcohol and the cost of tosyl chloride must be weighed against the benefits of its high reactivity. This precursor is ideal for sensitive substrates that require mild reaction conditions for etherification.

Final Recommendation:

For general laboratory use where versatility and reliable, high-yielding reactions are desired, 1-(3-Bromopropyl)-1-methylcyclopentane is often the most practical and efficient choice. For cost-critical, large-scale syntheses, a thorough process optimization with 1-(3-chloropropyl)-1-methylcyclopentane is warranted. The tosylate precursor should be reserved for situations where its exceptional leaving group ability in SN2 reactions is essential to the success of the synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides.
  • BenchChem. (2025).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Reddit. (2025, January 17). Cloride vs. Bromide Grignard Reactivity.
  • Dai, Z. Q., et al. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Asian Journal of Chemistry, 23(9), 4087-4089.
  • University of Richmond. (n.d.). 12. The Williamson Ether Synthesis.
  • BenchChem. (2025). A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Grignard Reaction. (n.d.).
  • University of Calgary. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Kambe, N., & Iwasaki, T. (2006). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Syntheses Procedure. (n.d.). 5.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.).
  • Pearson+. (n.d.). Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep.
  • Chemistry Stack Exchange. (2014, December 3).
  • Google Patents. (n.d.).
  • Pearson+. (n.d.). Devise an approach for the synthesis of 1-methylcyclopentanol fro... | Study Prep.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Methylcyclopentene.
  • Google Patents. (n.d.).
  • YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3.
  • Organic Syntheses Procedure. (n.d.). 1,3-Cyclopentanedione, 2-methyl.
  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture].
  • Reddit. (2021, November 21).
  • Organic Syntheses Procedure. (n.d.). bromocyclopropane.
  • Margaretha, P. (n.d.).
  • Chemistry Stack Exchange. (2020, May 20). Conversion of methylcyclopentanol to cyclopentanone.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(3-Bromopropyl)-1-methylcyclopentane

Standard Operating Procedure: Handling, PPE, and Disposal of 1-(3-Bromopropyl)-1-methylcyclopentane As drug development professionals and synthetic chemists, we frequently utilize specialized alkylating agents to constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 1-(3-Bromopropyl)-1-methylcyclopentane

As drug development professionals and synthetic chemists, we frequently utilize specialized alkylating agents to construct complex molecular architectures. 1-(3-Bromopropyl)-1-methylcyclopentane (CAS: 1849281-92-0) is a highly valuable, yet reactive, bromoalkane. While its polarized carbon-bromine (C-Br) bond makes it an excellent electrophile for nucleophilic substitution reactions, this exact physicochemical property dictates its hazard profile. It acts as a non-specific alkylating agent, capable of reacting with biological nucleophiles (such as the amine and thiol groups in proteins), leading to severe skin, eye, and respiratory tract irritation.

To maintain scientific integrity and operational safety, this guide outlines the self-validating protocols, mandatory Personal Protective Equipment (PPE), and EPA-compliant disposal strategies required when handling this compound.

Physicochemical Hazard Profile

Before detailing the operational steps, it is critical to understand the causality behind the safety measures. Bromoalkanes are lipophilic and readily penetrate biological membranes. The diagram below illustrates the mechanistic pathway of its toxicity, which informs our barrier protection strategy.

Mechanism A 1-(3-Bromopropyl)- 1-methylcyclopentane B Polarized C-Br Bond (Electrophilic Center) A->B exhibits C Biological Nucleophiles (Proteins/DNA) B->C attacks D Cellular Alkylation (Tissue Damage) C->D results in

Figure 1: Electrophilic reactivity pathway of bromoalkanes leading to tissue damage.

Mandatory Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in the laboratory is that standard nitrile examination gloves provide universal chemical protection. They do not. Halogenated solvents and alkyl bromides rapidly permeate thin nitrile and latex, acting as molecular carriers that trap the toxicant against the dermal layer, accelerating absorption[1].

Table 1: PPE Requirements and Mechanistic Causality

Protection AreaRequired EquipmentScientific Causality & Specification
Hands (Critical) Viton™ or Laminated (Barrier) Gloves Alkyl bromides exhibit breakthrough times of <10 minutes in standard nitrile. Viton provides >480 minutes of permeation resistance against halogenated organics[1].
Eyes/Face Chemical Splash Goggles + Face ShieldThe liquid is corrosive to ocular tissue. A face shield prevents aerosolized droplets from contacting facial mucosa during pressurized transfers.
Body Flame-Retardant (FR) Lab Coat & Chemical ApronPrevents dermal exposure from accidental spills. FR material is required as the organic backbone is combustible.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile organic vapors. If hood access is compromised, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory.

Experimental Protocol: Safe Handling and Reaction Setup

Every protocol must be a self-validating system. By engineering safety directly into the workflow, we eliminate the variable of human error. Below is the step-by-step methodology for transferring and reacting 1-(3-Bromopropyl)-1-methylcyclopentane.

Step-by-Step Methodology:

  • Environmental Verification: Confirm the fume hood is operational (sash at the correct height, continuous inward airflow). Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • PPE Donning: Equip FR lab coat, chemical splash goggles, and Viton gloves. Self-Validation Check: Inspect gloves for micro-tears using the inflation method before use.

  • Inert Atmosphere Setup: Purge the reaction flask with dry Nitrogen or Argon. Alkyl bromides can slowly degrade in the presence of atmospheric moisture and light, releasing corrosive Hydrogen Bromide (HBr) gas.

  • Dispensing: Use a gas-tight glass syringe with a Luer-lock needle to draw the required volume of 1-(3-Bromopropyl)-1-methylcyclopentane. Do not pour directly from the reagent bottle to minimize vapor release and spill risk.

  • Addition: Add the bromoalkane dropwise to the nucleophile solution at the prescribed temperature (often 0°C to room temperature, depending on the nucleophile's strength) to control the exothermic alkylation reaction.

  • Quenching: Upon reaction completion, quench unreacted electrophiles using a mild nucleophile or aqueous workup (e.g., saturated sodium bicarbonate) to neutralize any generated HBr.

Workflow Start 1. Pre-Operation: Verify Fume Hood & Viton Gloves Dispense 2. Syringe Transfer (Minimize Vapor Release) Start->Dispense React 3. Controlled Alkylation (Inert Atmosphere) Dispense->React Quench 4. Reaction Quench (Neutralize HBr / Electrophiles) React->Quench Segregate 5. Waste Segregation: Isolate Halogenated Organics Quench->Segregate

Figure 2: Self-validating operational workflow for handling reactive bromoalkanes.

Spill Response and Decontamination

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Absorb: Cover the liquid with an inert, non-combustible absorbent such as vermiculite or dry sand. Never use combustible materials like paper towels for reactive halogenated organics.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

Halogenated Waste Disposal Plan

The Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated solvents under the Resource Conservation and Recovery Act (RCRA)[2]. Improper disposal not only violates federal law but also poses severe environmental toxicity risks.

Table 2: Waste Segregation and Disposal Logistics

Waste CategoryEPA ClassificationDisposal Protocol & Causality
Halogenated Organic Waste F-Listed / CharacteristicMandatory. 1-(3-Bromopropyl)-1-methylcyclopentane and its organic reaction byproducts must go here. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and incineration complexity[2].
Non-Halogenated Organic Waste Ignitable (D001)Do not mix with bromoalkanes. Used for solvents like acetone, hexane, or ethyl acetate[3].
Aqueous Waste Corrosive (D002)Post-quench aqueous layers containing neutralized HBr salts. Must be pH adjusted (pH 6-9) before disposal[3].

Logistical Steps for Disposal:

  • Collect all bromoalkane waste in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) or glass carboy.

  • Label the container explicitly as "Hazardous Waste - Halogenated Organics (Contains Alkyl Bromides)" .

  • Never fill the waste container beyond 80% capacity to allow for vapor expansion[3].

  • Keep the container tightly capped at all times unless actively adding waste[3].

Sources

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